molecular formula C20H22N2O3 B3945892 N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide

N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide

Cat. No. B3945892
M. Wt: 338.4 g/mol
InChI Key: VWGGCLBHYXUKGR-UHFFFAOYSA-N
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Description

N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide, also known as CB1 antagonist, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide antagonist acts as a competitive antagonist of the this compound receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. By blocking the activation of this compound receptor by endocannabinoids, this compound antagonist can modulate various physiological processes, such as pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects in preclinical and clinical studies. For example, this compound antagonist can reduce food intake and body weight in obese and diabetic animals and humans, suggesting its potential as an anti-obesity and anti-diabetic agent. This compound antagonist can also improve insulin sensitivity, lipid metabolism, and liver function in obese and diabetic animals and humans. In addition, this compound antagonist can alleviate pain, anxiety, and depression in various animal models of these disorders.

Advantages and Limitations for Lab Experiments

N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide antagonist has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound antagonist can also be easily synthesized and modified to improve its pharmacological properties. However, this compound antagonist has some limitations for lab experiments, such as its potential off-target effects on other receptors and enzymes, its poor solubility in water, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide antagonist, such as:
1. Developing novel this compound antagonist with improved pharmacological properties, such as higher potency, selectivity, and bioavailability.
2. Investigating the role of this compound antagonist in various physiological and pathological conditions, such as pain, anxiety, depression, addiction, and neurodegeneration.
3. Exploring the potential of this compound antagonist as a therapeutic agent for various diseases, such as obesity, diabetes, and cancer.
4. Studying the interaction between this compound antagonist and other receptors and enzymes in the endocannabinoid system and other signaling pathways.
5. Developing new methods and tools for the detection and quantification of this compound antagonist and its metabolites in biological samples.
Conclusion:
In conclusion, this compound antagonist is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound antagonist can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound antagonist is needed to fully understand its therapeutic potential and optimize its pharmacological properties.

Scientific Research Applications

N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide antagonist has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. In neuroscience, this compound antagonist has been used to study the role of the endocannabinoid system in various physiological and pathological conditions, such as pain, anxiety, depression, addiction, and neurodegeneration. In pharmacology, this compound antagonist has been investigated as a potential therapeutic agent for various diseases, such as obesity, diabetes, and cancer. In drug development, this compound antagonist has been used as a lead compound for the discovery of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[2-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-6-5-9-16(18)14-22(17-11-12-17)19(23)13-21-20(24)15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGGCLBHYXUKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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